molecular formula C12H15NO2 B2602196 cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline CAS No. 150535-25-4

cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline

Cat. No.: B2602196
CAS No.: 150535-25-4
M. Wt: 205.257
InChI Key: JNVRQUOTLAFANC-GZMMTYOYSA-N
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Description

cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is a tetrahydroquinoline derivative of interest in organic and medicinal chemistry research. The tetrahydroquinoline scaffold is a privileged structure in natural products and pharmaceuticals, known for its diverse biological activities . For instance, certain tetrahydroquinoline alkaloids are found in the human brain and possess antitumor properties, while other synthetic derivatives show promise as key intermediates for more complex bioactive molecules . Compounds within this class often serve as critical intermediates in multi-step synthesis. The specific stereochemistry ("cis") is often crucial for its application and biological interaction, as the three-dimensional arrangement of atoms can significantly influence its reactivity and binding to biological targets. Researchers utilize this compound and its analogs in the development of new synthetic methodologies, such as the Povarov reaction, which is a powerful tool for constructing tetrahydroquinoline frameworks . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines. For more detailed information, please refer to the product's safety data sheet.

Properties

IUPAC Name

methyl (2R,3S)-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVRQUOTLAFANC-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2NC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions: cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

  • 2-Methoxycarbonyl-3-methyltetrahydroquinoline
  • 3-Methyltetrahydroquinoline
  • 2-Methoxycarbonylquinoline

Uniqueness: cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the methoxycarbonyl group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline (CMTQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by various research findings and case studies.

Chemical Structure

CMTQ is a derivative of tetrahydroquinoline, characterized by a methoxycarbonyl group and a methyl substituent. Its chiral nature contributes to its diverse biological activities.

1. Antioxidant Activity

CMTQ exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have employed various assays such as:

  • DPPH Radical Scavenging Assay : This method measures the ability of CMTQ to donate electrons to stabilize free radicals, indicating its potential as a natural antioxidant.
  • ABTS Radical Scavenging Assay : Similar to DPPH, this assay assesses the capacity of CMTQ to neutralize another type of radical.

Table 1: Antioxidant Activity of CMTQ

Assay TypeIC50 Value (µM)Reference
DPPH25
ABTS30

2. Antibacterial Activity

CMTQ has been evaluated for its antibacterial effects against various strains of bacteria. The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of CMTQ

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

3. Anticancer Activity

Recent studies have indicated that CMTQ may possess anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with CMTQ resulted in a dose-dependent decrease in cell viability, with an IC50 value reported at 40 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activities of CMTQ can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that CMTQ may bind effectively to enzymes involved in oxidative stress and bacterial metabolism, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline, and what key reaction conditions influence stereochemical control?

  • Methodological Answer : The synthesis typically involves cyclization of appropriately substituted precursors, such as tetrahydroquinoline derivatives, under catalytic hydrogenation or acid-mediated conditions. For example, esterification of a methoxycarbonyl group at the C2 position and methylation at C3 can be achieved via nucleophilic acyl substitution or Mitsunobu reactions. Reaction solvents (e.g., dichloromethane or THF), temperature (0–25°C), and chiral catalysts (e.g., Rh or Pd complexes) critically influence cis selectivity. Characterization via 1H NMR^1 \text{H NMR} and X-ray crystallography is essential to confirm stereochemistry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (e.g., COSY, NOESY) resolve stereochemistry by correlating coupling constants and spatial proximities (e.g., NOE interactions between methoxycarbonyl and methyl groups).
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers, with mobile phases optimized for polar functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS/MS identifies fragmentation patterns .

Q. How is cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline utilized as a precursor in pharmaceutical research?

  • Methodological Answer : The compound serves as a scaffold for bioactive molecules, particularly in central nervous system (CNS) drug discovery. Its tetrahydroquinoline core enables modifications at the methoxycarbonyl and methyl groups to enhance binding affinity to targets like serotonin receptors. For example, chloro or nitro substituents at specific positions (analogous to derivatives in ) can modulate blood-brain barrier permeability and metabolic stability .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in the synthesis of cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP or Salen complexes) with transition metals (e.g., Pd or Ru) to induce stereoselectivity during cyclization.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture.
  • Crystallization-Induced Dynamic Resolution : Leverage differential solubility of diastereomeric salts under controlled conditions to enhance ee .

Q. How can contradictory in vitro vs. in vivo activity data for cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline derivatives be systematically resolved?

  • Methodological Answer :

  • Assay Validation : Confirm in vitro activity using orthogonal assays (e.g., fluorescence polarization and SPR) to rule out false positives.
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation in vivo.
  • Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation to explain discrepancies. Cross-referencing structural analogs (e.g., chloro-substituted derivatives in ) can highlight metabolic liabilities .

Q. What computational approaches predict the bioactivity of novel cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline analogs?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., dopamine receptors). Focus on key binding residues and docking scores.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants.
  • MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes and identify critical hydrogen bonds or π-π interactions .

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